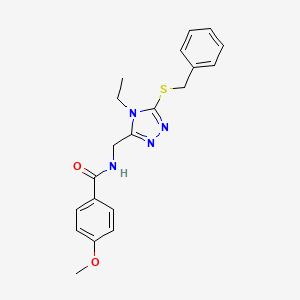
N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Green Solvent Replacement
As a result of recent efforts in green solvent selection, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (the main component of the compound) has gained scientific and industrial interest. Sold under the brand name “Rhodiasolv PolarClean,” it is being explored as an alternative to traditional polar aprotic solvents. These solvents are commonly used in chemical processes but can be toxic and environmentally harmful. The compound’s non-toxic nature makes it an attractive candidate for various applications .
Retrosynthetic Approach
Researchers have taken a retrosynthetic approach to identify novel, shorter synthetic routes for this compound. By optimizing the synthesis through base-catalyzed Michael additions, they achieved high purity in a single step. The more advanced synthetic route involves a swift, solvent-free reaction with catalytic amounts of base, making it more sustainable than patented routes .
O- and N-Arylation
The green solvent was successfully applied for O- and N-arylation reactions in SNAr reactions. Solvent recovery was comparable to or better than other green solvents, demonstrating its practical utility in organic synthesis .
Membrane Science
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate shows promise in membrane science. Conventional, toxic polar aprotic solvents are often used in large quantities in this field. The compound offers an alternative that balances performance with environmental considerations .
Solvent Properties
Key solvent properties, including dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts, have been determined. These properties facilitate the adoption of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a green solvent .
Propiedades
IUPAC Name |
N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24-18(13-21-19(25)16-9-11-17(26-2)12-10-16)22-23-20(24)27-14-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNFOICBYEVJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)
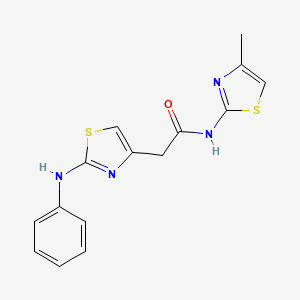
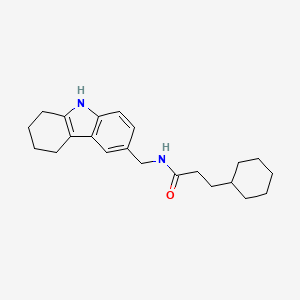
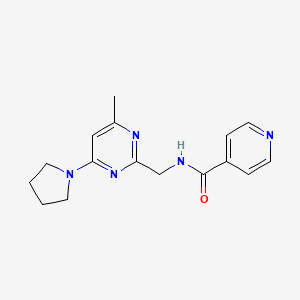
![3-(3,4-Dimethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2389266.png)


![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389273.png)
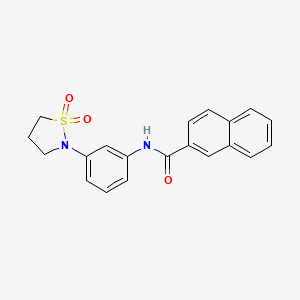
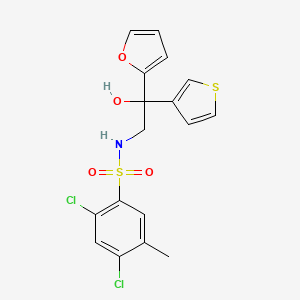
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)
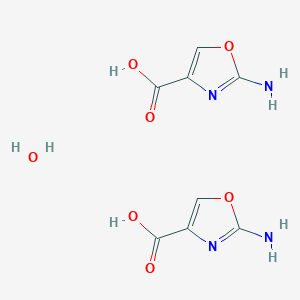
![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)